Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt
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Overview
Description
Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group, hydroxyl groups, and a unique diammonium salt structure, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt involves multiple steps. The process typically starts with the sulfonation of benzene to introduce the sulfonic acid group. This is followed by the introduction of hydroxyl groups and the formation of the diammonium salt. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, amines, and substituted sulfonic acid derivatives, each with unique properties and applications.
Scientific Research Applications
Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in detergents.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydroxyl groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-hydroxy-: A simpler analog with similar sulfonic acid and hydroxyl groups.
4-hydroxy-3-amino benzenesulfonic acid: Contains an amino group instead of the complex diammonium salt structure.
Benzenesulfonic acid, 4-methyl-, methyl ester: Features a methyl ester group, differing in reactivity and applications.
Uniqueness
The uniqueness of Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt lies in its complex structure, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
68239-03-2 |
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Molecular Formula |
C16H24N4O9S2 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
azane;4-hydroxy-3-[[(2-hydroxy-5-sulfophenyl)methylcarbamoylamino]methyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18N2O9S2.2H3N/c1-9-4-13(29(25,26)27)6-11(15(9)20)8-18-16(21)17-7-10-5-12(28(22,23)24)2-3-14(10)19;;/h2-6,19-20H,7-8H2,1H3,(H2,17,18,21)(H,22,23,24)(H,25,26,27);2*1H3 |
InChI Key |
SZPGNGYOHQMTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CNC(=O)NCC2=C(C=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O.N.N |
Origin of Product |
United States |
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